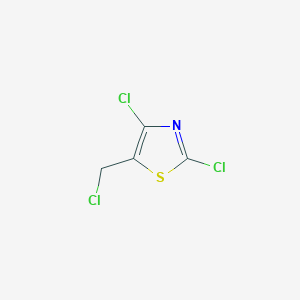

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole and its derivatives involves multiple routes starting from different initial raw materials. Various synthesis techniques have been explored to optimize the yield, cost, and quality of the final product. For example, the use of 1,3-dichloropropene has been documented for synthesizing thiazole derivatives through a series of reactions involving sodium thiocyanate and subsequent chlorination steps to yield 2-chloro-5-chloromethyl thiazole (Hillstrom et al., 2001).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, has been extensively analyzed using techniques such as X-ray diffraction, NMR, and DFT calculations. These studies reveal detailed information on bond lengths, bond angles, and torsion angles, contributing to a deeper understanding of the compound's chemical behavior (Nagaraju Kerru et al., 2019).

Chemical Reactions and Properties

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole undergoes various chemical reactions, forming the basis for synthesizing a wide range of derivatives with diverse chemical properties. These reactions include nucleophilic substitutions, oxidative dimerizations, and interactions with metal amides to form stable synthons for further transformation (Merschaert et al., 2006).

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole plays a significant role in the synthesis of various heterocyclic compounds. Janietz, Goldmann, and Rudorf (1988) describe its use in the creation of chloromethyl substituted heterocycles, leading to pyrimidin-4-ones and 1,3-thiazines, which are crucial intermediates for synthesizing uracils, thiazinones, and other heterocyclic structures (Janietz, Goldmann, & Rudorf, 1988).

Preparation of Thiazole Derivatives

Hillstrom et al. (2001) utilized 1,3-Dichloropropene to synthesize thiazole derivatives, where 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole was an important intermediate. This research highlights the compound's relevance in creating structures such as 5-hydroxymethylthiazole through various synthesis steps (Hillstrom et al., 2001).

Molecular Structure Analysis

Liu, Tian-bao, and Peng (2008) focused on the molecular structure of a derivative of 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, providing insights into its crystalline structure and formation mechanisms, which are vital for understanding its applications in various chemical syntheses (Liu, Tian-bao, & Peng, 2008).

Review of Applications and Synthesis Routes

Huang Jin-yan (2010) provided a comprehensive review of the physical and chemical properties, application areas, and synthesis routes of 2-chloro-5-chloromethyl-1,3-thiazole, which is closely related to 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole. This review offers a broad perspective on the compound's utility in the chemical industry (Huang Jin-yan, 2010).

Antibacterial Evaluation

Etemadi et al. (2016) explored the antibacterial potential of derivatives from reactions involving 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole, indicating its relevance in developing new antibacterial agents (Etemadi et al., 2016).

Propiedades

IUPAC Name |

2,4-dichloro-5-(chloromethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3NS/c5-1-2-3(6)8-4(7)9-2/h1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBHZGJGUZLJOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(N=C(S1)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60546393 |

Source

|

| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |

CAS RN |

105315-40-0 |

Source

|

| Record name | 2,4-Dichloro-5-(chloromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60546393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)